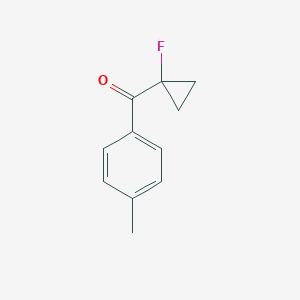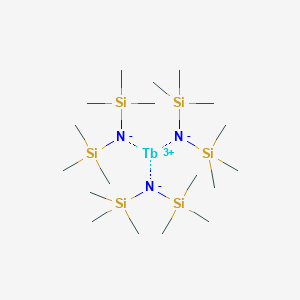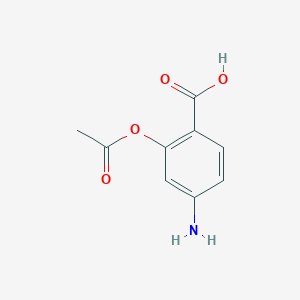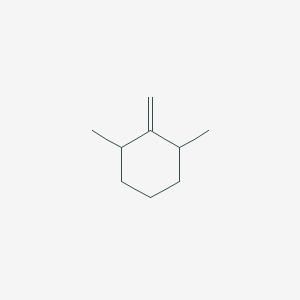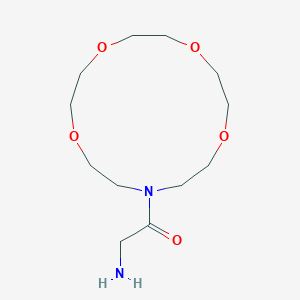
Pirtenidine hydrochloride
Übersicht
Beschreibung
Pirtenidine hydrochloride is a chemical compound that belongs to the class of imidazoline derivatives. It is a sympathomimetic drug that is used in the treatment of hypertension and other cardiovascular diseases. Pirtenidine hydrochloride is known to be an effective antihypertensive agent that works by reducing the activity of the sympathetic nervous system. The drug has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential future applications.
Wirkmechanismus
Pirtenidine hydrochloride works by reducing the activity of the sympathetic nervous system. It acts on the imidazoline receptors in the brain and peripheral tissues, which leads to a decrease in the release of norepinephrine. This results in a reduction in blood pressure and an increase in heart rate.
Biochemical and Physiological Effects:
Pirtenidine hydrochloride has been shown to have several biochemical and physiological effects. It has been shown to decrease plasma renin activity, increase urinary excretion of sodium and water, and decrease plasma aldosterone levels. It also increases the activity of the sympathetic nervous system in the heart, which leads to an increase in heart rate.
Vorteile Und Einschränkungen Für Laborexperimente
Pirtenidine hydrochloride has several advantages for laboratory experiments. It is a well-studied drug with a known mechanism of action and well-established pharmacokinetics. It is also readily available and relatively inexpensive. However, there are some limitations to its use in laboratory experiments. It has been shown to have some toxicity in animal studies, and its effects may vary depending on the species and strain of animal used.
Zukünftige Richtungen
There are several potential future directions for the study of pirtenidine hydrochloride. One area of research could be the development of new formulations of the drug that are more effective and have fewer side effects. Another area of research could be the study of the drug's potential use in the treatment of other conditions such as glaucoma and diabetic neuropathy. Additionally, further studies could be conducted to better understand the drug's mechanism of action and its effects on different organ systems.
Wissenschaftliche Forschungsanwendungen
Pirtenidine hydrochloride has been extensively studied for its potential use in the treatment of hypertension and other cardiovascular diseases. The drug has been shown to be effective in reducing blood pressure in both animal and human studies. In addition, it has been studied for its potential use in the treatment of other conditions such as glaucoma and diabetic neuropathy.
Eigenschaften
CAS-Nummer |
100227-05-2 |
|---|---|
Molekularformel |
C21H39ClN2 |
Molekulargewicht |
355 g/mol |
IUPAC-Name |
N,1-dioctylpyridin-4-imine;hydrochloride |
InChI |
InChI=1S/C21H38N2.ClH/c1-3-5-7-9-11-13-17-22-21-15-19-23(20-16-21)18-14-12-10-8-6-4-2;/h15-16,19-20H,3-14,17-18H2,1-2H3;1H |
InChI-Schlüssel |
BQXQJMORUIBOJL-UHFFFAOYSA-N |
SMILES |
CCCCCCCCN=C1C=CN(C=C1)CCCCCCCC.Cl |
Kanonische SMILES |
CCCCCCCCN=C1C=CN(C=C1)CCCCCCCC.Cl |
Andere CAS-Nummern |
100227-05-2 |
Synonyme |
Pirtenidine hydrochloride |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

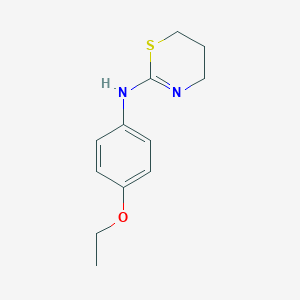
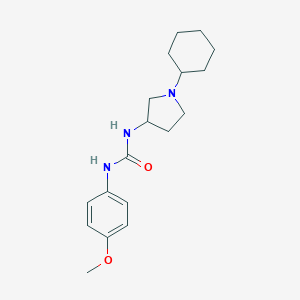
![(5S,5aR,8aR,9R)-5-[[(2R,4aR,6R,7R,8R,8aS)-7-(dimethylamino)-8-hydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B12495.png)

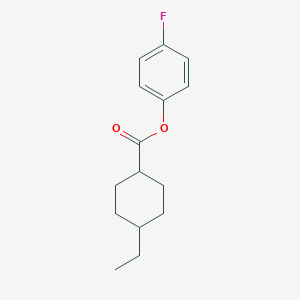
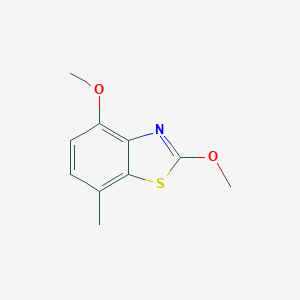
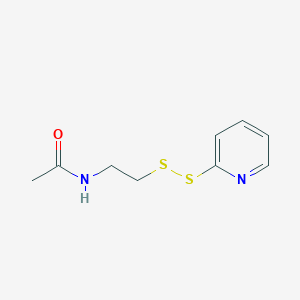
![7'-[Ethyl(hexyl)amino]-3'-methyl-1'-phenylspiro[2-benzofuran-3,4'-chromeno[2,3-c]pyrazole]-1-one](/img/structure/B12508.png)
